molecular formula C16H24N2O5 B8100512 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid

6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid

Cat. No.: B8100512
M. Wt: 324.37 g/mol
InChI Key: ISHBSENEIGLQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of the hexanoic acid moiety. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the pyrrole ring and subsequent amide bond formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of substituted pyrroles and amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrrole ring makes it a valuable precursor for the construction of heterocyclic compounds.

Biology: In biological research, 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid is used to study protein interactions and modifications. Its ability to react with thiol groups in cysteine residues makes it a useful tool for labeling and tracking proteins.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways. Its structural features allow for the creation of compounds with enhanced binding affinity and specificity.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with improved performance and durability.

Mechanism of Action

The mechanism by which 6-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrrole ring can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

  • Maleimide Acetic Acid: Similar in structure, but lacks the hexanoic acid moiety.

  • N-Maleoylglycine: Contains a maleimide group but is shorter in chain length.

  • 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid: Similar structure but without the amide group.

Properties

IUPAC Name

6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c19-13(17-11-5-1-4-8-16(22)23)7-3-2-6-12-18-14(20)9-10-15(18)21/h9-10H,1-8,11-12H2,(H,17,19)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHBSENEIGLQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.